5-(Aminomethyl)-3-(4-bromo-3-fluorophenyl)-1,3-oxazolidin-2-one
Description
5-(Aminomethyl)-3-(4-bromo-3-fluorophenyl)-1,3-oxazolidin-2-one is an oxazolidinone derivative characterized by a 1,3-oxazolidin-2-one core substituted at position 3 with a 4-bromo-3-fluorophenyl group and at position 5 with an aminomethyl group. This compound shares structural similarities with antimicrobial oxazolidinones like linezolid but differs in substitution patterns, which influence its physicochemical and biological properties. The compound’s molecular formula is C₁₀H₁₁BrFN₂O₂, with a calculated molecular weight of 290.11 g/mol.
Properties
IUPAC Name |
5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-8-2-1-6(3-9(8)12)14-5-7(4-13)16-10(14)15/h1-3,7H,4-5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLKSCUXTJDCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Aminomethyl Group: This step may involve the use of a suitable aminating agent, such as formaldehyde and ammonia or a primary amine, under reductive amination conditions.
Substitution on the Phenyl Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group could yield imines, while nucleophilic substitution on the phenyl ring could result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial agent due to its oxazolidinone core.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one would likely involve interaction with bacterial ribosomes, inhibiting protein synthesis. The specific molecular targets and pathways would depend on the exact structure and substituents of the compound.
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
Structural and Physicochemical Comparisons
The table below compares key parameters of 5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)-1,3-oxazolidin-2-one with structurally analogous compounds:
*Estimated using fragment-based methods.
†Includes hydrochloride counterion.
Key Observations
Substituent Effects on Lipophilicity (XLogP3): The bromo-fluorophenyl group in the target compound increases lipophilicity (XLogP3 ~2.8) compared to methoxy (XLogP3 ~1.5) or morpholine substituents (XLogP3 ~0.9 in linezolid). This suggests enhanced membrane permeability but reduced aqueous solubility . The aminomethyl group at position 5 lowers XLogP3 relative to bromomethyl analogs (e.g., 2.8 vs. 2.4 in ), balancing hydrophilicity and lipophilicity.
Hydrogen Bonding Capacity: The aminomethyl group introduces an additional hydrogen bond donor (vs.
Bioactivity Trends: Linezolid’s morpholinyl group enhances hydrogen bond acceptor count (6 vs. 4 in the target compound), contributing to its potent ribosomal binding . Derivatives with aminomethyl groups (e.g., ) show improved antimicrobial activity compared to bromomethyl or hydroxymethyl analogs, likely due to enhanced interactions with bacterial targets.
Pharmacological Potential
- The 4-bromo-3-fluorophenyl group may confer resistance to metabolic degradation compared to unhalogenated analogs.
- In vitro studies of similar aminomethyl-oxazolidinones (e.g., ) demonstrate MIC values of 0.5–2 µg/mL against Gram-positive pathogens, comparable to linezolid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
